molecular formula C12H16ClNO3 B14869150 6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride

6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride

Cat. No.: B14869150
M. Wt: 257.71 g/mol
InChI Key: OMCNVRZNXMGGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to a chroman ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride typically involves the formation of the spirocyclic structure through a series of reactions. One common method involves the reaction of a chroman derivative with an azetidine precursor under specific conditions to form the spirocyclic core. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties .

Mechanism of Action

The mechanism of action of 6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride involves its interaction with specific molecular targets within cells. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes or bind to specific receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Methoxyspiro[azetidine-3,2’-chroman]-4’-ol hydrochloride is unique due to the presence of the methoxy group, which can enhance its biological activity and alter its chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

6-methoxyspiro[3,4-dihydrochromene-2,3'-azetidine]-4-ol;hydrochloride

InChI

InChI=1S/C12H15NO3.ClH/c1-15-8-2-3-11-9(4-8)10(14)5-12(16-11)6-13-7-12;/h2-4,10,13-14H,5-7H2,1H3;1H

InChI Key

OMCNVRZNXMGGTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC3(CC2O)CNC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.